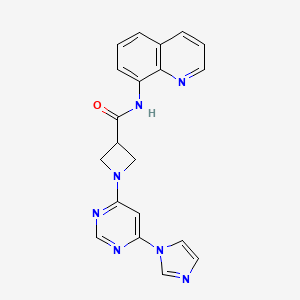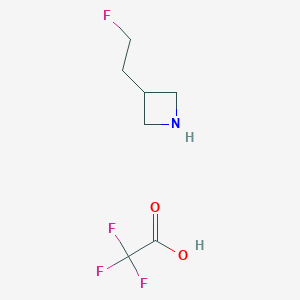
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide, also known as DASA-58, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to have a high affinity for the protein kinase D (PKD) family of enzymes, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry Applications
- Novel Synthetic Pathways : Research into the synthesis of complex organic compounds, like the reaction of triethyloxonium fluoroborate with acid amide derivatives, has led to the formation of quinazoline and 4H-3,1-benzoxazin-4-one derivatives. Such reactions are critical in medicinal chemistry for creating novel therapeutic agents (Kato, Takada, & Ueda, 1976).
- Antipsychotic Agents : The synthesis and pharmacological evaluation of compounds like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential antipsychotic properties. These studies contribute to the development of new drugs with fewer side effects and better efficacy profiles (Wise et al., 1987).
Antitumor and Antimicrobial Activities
- Amino Acid Ester Derivatives : The synthesis of amino acid ester derivatives containing 5-fluorouracil has shown significant in vitro antitumor activity against certain cancer cell lines. These findings highlight the importance of structural modification in enhancing the therapeutic potential of known drugs (Xiong et al., 2009).
- Antimicrobial Analogs : The development of fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial activity. Such research underscores the role of chemical synthesis in addressing antibiotic resistance (Desai, Rajpara, & Joshi, 2013).
Propiedades
IUPAC Name |
N-[2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-12-15(13(2)27-24-12)11-19(25)22-17-9-5-6-10-18(17)23-20(26)14-7-3-4-8-16(14)21/h3-10H,11H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMWDQWAZCGAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2763630.png)



![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763640.png)

![2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2763643.png)


![Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2763650.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)
